molecular formula C26H34N2O2S B12740115 Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- CAS No. 65307-72-4

Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl-

Cat. No.: B12740115
CAS No.: 65307-72-4
M. Wt: 438.6 g/mol
InChI Key: PRFAIMQIYQPUJX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound is characterized by the presence of a benzenesulfonamide group attached to a quinoline moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential as an antimicrobial agent and is being explored for its anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to changes in cellular pH and metabolic pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and quinoline-based molecules. Examples are:

Uniqueness

What sets benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- apart is its unique combination of the sulfonamide and quinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

65307-72-4

Molecular Formula

C26H34N2O2S

Molecular Weight

438.6 g/mol

IUPAC Name

N-decyl-4-methyl-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C26H34N2O2S/c1-3-4-5-6-7-8-9-10-21-28(31(29,30)24-18-16-22(2)17-19-24)25-15-11-13-23-14-12-20-27-26(23)25/h11-20H,3-10,21H2,1-2H3

InChI Key

PRFAIMQIYQPUJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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